1-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one

Beschreibung

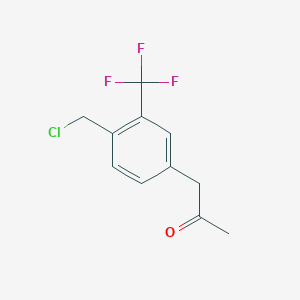

1-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one is a substituted aromatic ketone with a propan-2-one backbone. Its structure features a phenyl ring substituted with a chloromethyl (-CH2Cl) group at the 4-position and a trifluoromethyl (-CF3) group at the 3-position. This compound’s molecular formula is C11H10ClF3O, with a molar mass of ~250.5 g/mol. The electron-withdrawing nature of the -CF3 group reduces electron density on the aromatic ring, while the -CH2Cl substituent enhances reactivity toward nucleophilic substitution, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel |

C11H10ClF3O |

|---|---|

Molekulargewicht |

250.64 g/mol |

IUPAC-Name |

1-[4-(chloromethyl)-3-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O/c1-7(16)4-8-2-3-9(6-12)10(5-8)11(13,14)15/h2-3,5H,4,6H2,1H3 |

InChI-Schlüssel |

LFXLTTTVVVQZMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=CC(=C(C=C1)CCl)C(F)(F)F |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one, also known by its CAS number 1804215-36-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9ClF3O

- Molecular Weight : 285.09 g/mol

- Structure : The compound features a chloromethyl group and a trifluoromethyl group, which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing chloromethyl and trifluoromethyl groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibition against various bacterial strains, suggesting potential as an antimicrobial agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). For example:

- AChE Inhibition : The compound exhibited an IC50 value of approximately 3 μM against AChE, indicating moderate potency .

- MAO-B Inhibition : The IC50 value against MAO-B was found to be around 27 μM, suggesting that modifications to the structure could enhance selectivity and potency .

Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress. For instance, it was observed to significantly reduce cell death in PC12 cells exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .

Case Study 1: Structure-Activity Relationship (SAR)

A detailed SAR study examined various derivatives of the compound to understand how modifications affect biological activity. The introduction of different substituents at the para position of the phenyl ring was found to enhance AChE inhibition significantly. For example, a derivative with a fluorine atom at the para position exhibited improved potency compared to the original compound .

Case Study 2: Synthesis and Biological Testing

In another study, researchers synthesized several analogs of this compound and tested their biological activities. One notable analog demonstrated an IC50 value of 0.09 μM against AChE, highlighting the importance of structural modifications in enhancing biological efficacy .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClF3O |

| Molecular Weight | 285.09 g/mol |

| AChE IC50 | ~3 μM |

| MAO-B IC50 | ~27 μM |

| Neuroprotective Activity | Significant in PC12 cells |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Positional Isomers

a. 1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 1886-26-6)

- Molecular Formula : C10H9F3O

- Molar Mass : 202.2 g/mol

- Key Differences : The -CF3 group is at the 3-position without the 4-chloromethyl substituent.

- This compound is a key intermediate in fenfluramine synthesis, highlighting its pharmaceutical relevance .

b. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

Halogen-Substituted Analogs

a. 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS 1804137-24-3)

- Molecular Formula : C11H10BrF3OS

- Molar Mass : 327.16 g/mol

- Boiling Point : 281.0 ± 40.0 °C (predicted)

- Key Differences : Bromine replaces chlorine, and a -SCF3 group substitutes -CF3.

- Implications: The larger atomic radius of bromine increases molar mass and boiling point.

Functional Group Variations

a. Chalcone Derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one)

- Structure : α,β-unsaturated ketone (prop-2-en-1-one) with hydroxyl substituents.

- Implications : The conjugated double bond enables interactions with biological targets (e.g., anti-cancer activity), unlike the saturated propan-2-one backbone of the target compound .

b. Piperazine-Containing Analog (e.g., (E)-3-(4-(1-methyl-1H-indol-5-yl)phenyl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)prop-2-en-1-one)

Urea-Linked Analogs (e.g., 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea)**

- Molecular Formula : C17H12ClF3N3OS

- ESI-MS m/z : 412.1 [M+H]+

- Key Differences : A urea bridge and thiazole ring replace the propan-2-one backbone.

- Implications : The urea group enables hydrogen bonding, critical for enzyme inhibition, while the thiazole ring contributes to heterocyclic drug-like properties .

Q & A

Q. What are the common synthetic routes for 1-(4-(Chloromethyl)-3-(trifluoromethyl)phenyl)propan-2-one, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using a substituted benzaldehyde derivative and chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, highlights the use of Claisen-Schmidt condensation under alkaline conditions (ethanol/NaOH) to form α,β-unsaturated ketones. Key reaction parameters include:

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : To identify substituents (e.g., chloromethyl, trifluoromethyl) and ketone groups. For example, used ¹H NMR to confirm the α,β-unsaturated ketone backbone.

- FT-IR : Detects C=O stretching (~1700 cm⁻¹) and C-Cl/C-F vibrations.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., loss of Cl or CF₃ groups).

- Elemental Analysis : Validates empirical formula (C₁₁H₁₀ClF₃O) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test interactions with targets like cytochrome P450 or kinases (IC₅₀ values).

- Antimicrobial Susceptibility Testing : Disk diffusion or MIC assays against bacterial/fungal strains.

- Cytotoxicity Studies : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers design experiments to investigate substituent effects on the compound's bioactivity?

- Methodological Answer : Use structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing Cl with Br or CF₃ with OCH₃). Compare results using:

| Substituent | Biological Activity (IC₅₀, μM) | LogP |

|---|---|---|

| -Cl | 0.45 | 2.8 |

| -Br | 0.52 | 3.1 |

| -OCH₃ | >10 | 1.9 |

| and emphasize that electron-withdrawing groups (e.g., CF₃) enhance enzyme binding, while bulky groups reduce bioavailability . |

Q. What computational methods are recommended for predicting interactions with enzymatic targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Simulate binding poses in active sites (e.g., CYP450).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

validated docking results with AIM theory to map electron density interactions .

Q. How should contradictory data regarding metabolic stability be resolved in environmental impact studies?

- Methodological Answer : Address discrepancies via:

- Isotopic Labeling : Track degradation pathways (e.g., ¹⁴C-labeled compound in soil).

- LC-MS/MS : Identify metabolites (e.g., hydroxylated or dechlorinated products).

found no detectable metabolites in soil, suggesting recalcitrance under tested conditions. Validate using QSAR models to predict environmental half-lives .

Q. What strategies optimize the synthetic route for scalability while maintaining regioselectivity?

- Methodological Answer :

- Flow Chemistry : Enhances heat transfer and reduces side reactions in chlorination steps.

- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., from 12 h to 2 h).

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for greener synthesis.

achieved 85% yield using reductive amination with NaBH₄ as a scalable step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.